N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide

Catalog No.
S15961998
CAS No.
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide

Product Name

N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-5,11,13H,6-7H2,1H3,(H,12,14)

InChI Key

AQQSCRIKHUKVKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC=CC=C2N1

N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide is a chemical compound featuring a tetrahydroquinoline structure with an acetamide functional group. The molecular formula for this compound is C11H14N2OC_{11}H_{14}N_2O, and it has a molecular weight of 194.24 g/mol. This compound is recognized for its potential biological activities and serves as a valuable building block in medicinal chemistry.

  • Oxidation: The compound can be oxidized to yield quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can revert the compound to its tetrahydro form using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur on the aromatic ring or the amide group, allowing for the introduction of various functional groups under different conditions.

Research indicates that N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide exhibits significant biological activity. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors. For instance, it has been noted for potential anticancer properties by inhibiting enzymes involved in cell proliferation . Additionally, derivatives of tetrahydroquinoline compounds have shown promise in antimicrobial activities and neuroprotective effects against neurodegenerative disorders .

The synthesis of N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride. This reaction is usually facilitated by a base such as pyridine or triethylamine under moderate temperatures and inert atmospheric conditions to prevent oxidation.

Industrial Production

In industrial settings, the methods are scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide finds applications in various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds with potential therapeutic effects.
  • Pharmaceutical Development: Its derivatives are explored for their anticancer and antimicrobial properties.
  • Material Science: The compound can also be utilized in developing advanced materials due to its unique chemical properties.

Studies investigating the interactions of N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide with biological targets have highlighted its potential as an enzyme inhibitor. This interaction may disrupt disease pathways and lead to therapeutic effects against various conditions. The compound's ability to modulate receptor activity suggests it could play a role in treating neurological disorders .

Several compounds share structural similarities with N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamideSimilar tetrahydroquinoline coreDifferent substitution pattern influences reactivity
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamideIsoquinoline derivativeExhibits distinct pharmacological profiles
1-acetyl-1H-pyrrolePyrrole ring structureDifferent heterocyclic framework affects biological activity

Uniqueness: The unique substitution pattern on the tetrahydroquinoline ring of N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide influences its chemical reactivity and biological activity compared to other similar compounds. This specificity may lead to varied pharmacological profiles and applications in medicinal chemistry .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

190.110613074 g/mol

Monoisotopic Mass

190.110613074 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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